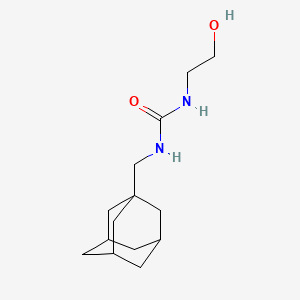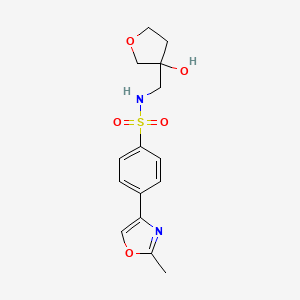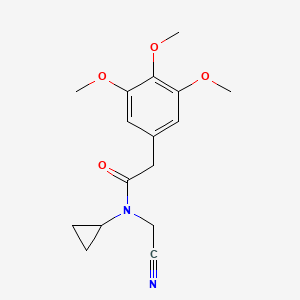![molecular formula C13H23NO2 B2813888 N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide CAS No. 2305476-14-4](/img/structure/B2813888.png)
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide, also known as DMCPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMCPA is a cyclobutylamide that has been shown to have various biochemical and physiological effects, which make it a promising tool for investigating different biological processes.
Mécanisme D'action
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide acts as a modulator of ion channels and receptors by binding to specific sites on these proteins. It has been shown to interact with the TRPV1 channel, the GABA(A) receptor, and the P2X7 receptor. N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has also been shown to have an inhibitory effect on the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, by binding to the NLRP3 inflammasome.
Biochemical and Physiological Effects
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has various biochemical and physiological effects, which make it a promising tool for investigating different biological processes. It has been shown to have an analgesic effect in animal models of pain, as well as an anti-inflammatory effect in models of inflammation. N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has also been shown to have an anticonvulsant effect in animal models of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide in lab experiments is its specificity for certain ion channels and receptors. This allows researchers to investigate specific pathways and develop drugs that target these pathways. However, one of the limitations of using N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research involving N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide. One area of interest is investigating its potential as a treatment for pain and inflammation. N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has also been shown to have an effect on the release of pro-inflammatory cytokines, which makes it a promising tool for investigating the role of inflammation in various diseases. Additionally, N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has been shown to have an effect on the GABA(A) receptor, which is involved in anxiety and depression. Further research is needed to investigate the potential of N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide as a treatment for these conditions.
Méthodes De Synthèse
The synthesis of N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide involves a multistep process that starts with the reaction of 2-methylpropene with cyclobutanone to form the intermediate compound 2-methyl-2-cyclobuten-1-one. This intermediate is then reacted with dimethylamine to form N,N-dimethyl-2-methyl-2-cyclobuten-1-amine, which is further reacted with 3-chloroprop-2-enoyl chloride to form N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide. The overall yield of the synthesis process is around 35%.
Applications De Recherche Scientifique
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has been shown to have various scientific research applications due to its ability to modulate ion channels and receptors. It has been used in studies related to pain, inflammation, and epilepsy. N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide has also been shown to have an inhibitory effect on the transient receptor potential vanilloid type 1 (TRPV1) channel, which is involved in pain sensation. This makes N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide a promising tool for investigating pain pathways and developing new analgesic drugs.
Propriétés
IUPAC Name |
N-[2,2-dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-6-12(15)14-10-7-11(13(10,4)5)16-8-9(2)3/h6,9-11H,1,7-8H2,2-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVIEWLNKICCAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1CC(C1(C)C)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N'-(3-(N,N-diethylsulfamoyl)phenyl)-1H-benzo[d]imidazole-2-carbohydrazonoyl cyanide](/img/structure/B2813811.png)

![2-fluoro-4-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2813814.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2813817.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-6-(trifluoromethyl)pyridine](/img/structure/B2813818.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-tosyl-1H-indol-1-yl)acetamide](/img/structure/B2813820.png)
![1-[7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]piperidine hydrochloride](/img/structure/B2813821.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2813822.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isobutyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2813823.png)

![Cyclopropyl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2813826.png)
